molecular formula C13H11N3 B12838807 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B12838807
M. Wt: 209.25 g/mol
InChI Key: FABOGBCGXOXMKJ-UHFFFAOYSA-N
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Description

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound consists of a pyrrole ring fused to a pyridine ring, with a phenyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the reaction of a pyridine derivative with a pyrrole derivative under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain the desired compound . Another method involves modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while reduction can yield reduced derivatives with altered electronic properties.

Scientific Research Applications

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to purine bases.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as FGFRs. The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of FGFR signaling, which plays a crucial role in tumor growth and progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of therapeutic agents targeting specific molecular pathways, such as FGFR signaling.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C13H11N3/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

FABOGBCGXOXMKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC=C3N)N=C2

Origin of Product

United States

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